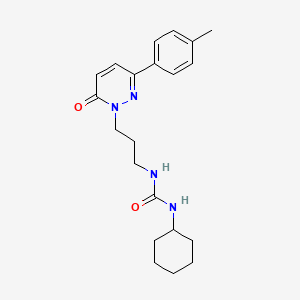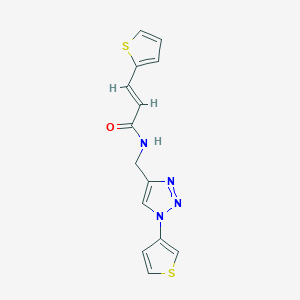
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive delocalization of the electrons. The other component, 1,2,3-triazole, is a class of azole compounds that consists of a five-membered ring of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene and triazole derivatives are often synthesized using palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and triazole rings, along with the acrylamide group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
Thiophene and triazole rings are known to participate in various chemical reactions. For instance, thiophenes can undergo electrophilic aromatic substitution reactions, while triazoles can be synthesized through the [3+2] cycloaddition of azides and alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the thiophene ring could contribute to its aromaticity and stability .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and crystal structure determination of related compounds provide insights into the properties and potential applications of "(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide" derivatives. For instance, the detailed synthesis and crystal structure of a compound with a similar structural framework revealed the importance of intermolecular interactions and the conformation of such molecules, which could be crucial for the development of new materials with specific optical or electronic properties (Lee et al., 2009).
Antimicrobial Activity
The antimicrobial activity of acrylamide derivatives has been explored in several studies. For example, a series of acrylamide compounds were synthesized and evaluated for their antibacterial and antifungal activities. Some compounds exhibited promising antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Patel & Panchal, 2012).
Optoelectronic and Nonlinear Optical Properties
Donor-acceptor substituted thiophene dyes, including acrylamide derivatives, have been studied for their nonlinear optical limiting, highlighting their potential use in optoelectronic devices, protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan et al., 2018). These findings underscore the significance of such compounds in advancing optoelectronic technologies.
Synthesis and Application in Corrosion Inhibition
Research into acrylamide derivatives has also extended into their use as corrosion inhibitors, demonstrating the broad applicability of these compounds in industrial settings. A study on the synthesis and characterization of new acrylamide derivatives explored their potential as corrosion inhibitors for metals in acidic solutions, offering insights into their practical applications in protecting industrial materials (Abu-Rayyan et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c19-14(4-3-13-2-1-6-21-13)15-8-11-9-18(17-16-11)12-5-7-20-10-12/h1-7,9-10H,8H2,(H,15,19)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAOZYHNAVWQSG-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


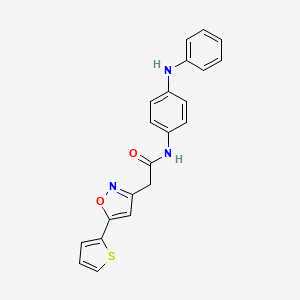
![2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2872767.png)
![3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2872768.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2872769.png)
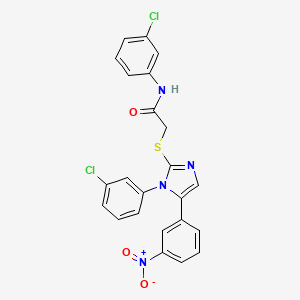
![Nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (1:1)](/img/structure/B2872774.png)

![N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2872776.png)
![N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2872777.png)
![methyl 3-(4-(N-butyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2872778.png)
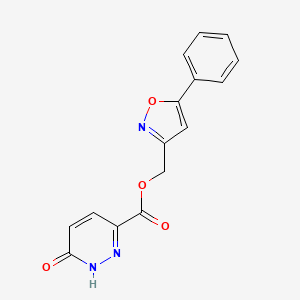
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2872784.png)
